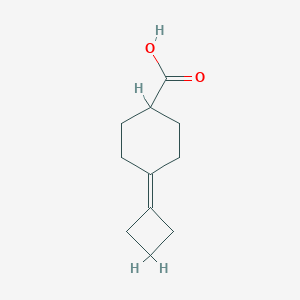
4-Cyclobutylidenecyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclobutylidenecyclohexane-1-carboxylic acid, also known as Cbz-Val-Cit-PAB, is a synthetic compound that has gained significant attention in the field of cancer research. It belongs to the class of proteasome inhibitors, which are known to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. The inhibition of proteasomes leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. Cbz-Val-Cit-PAB has shown promising results in preclinical studies, and its potential as an anticancer agent is being explored extensively.
科学的研究の応用
Synthesis and Chemical Properties
4-Cyclobutylidenecyclohexane-1-carboxylic acid is involved in the synthesis of complex organic structures, demonstrating the versatility of cyclobutylidene compounds in organic chemistry. For instance, it has been used in the creation of 2-azabicyclo[2.1.1]hexanes, showcasing an efficient synthesis route starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. This synthesis emphasizes the utility of cyclobutylidenes in generating bicyclic structures with potential applications in pharmaceuticals and material science (Lescop, Mevellec, & Huet, 2001).
Polymer Science
In polymer science, derivatives of cyclohexanecarboxylic acids, which share structural motifs with this compound, have been synthesized and polymerized. These works highlight the potential of such cyclic esters in creating hydrophilic aliphatic polyesters, suggesting applications in biodegradable polymers and medical devices (Trollsås et al., 2000).
Supramolecular Chemistry
The study of supramolecular architectures involves the design of complex structures through the assembly of simpler molecular units. Cyclohexanecarboxylic acid derivatives, related to this compound, have been utilized in forming acid-base complexes, which exhibit diverse supramolecular motifs including tapes, sheets, and interpenetrating networks. This research underscores the role of cyclohexanecarboxylic acids in the development of materials with potential applications in catalysis, separation processes, and the design of molecular sensors (Shan, Bond, & Jones, 2003).
特性
IUPAC Name |
4-cyclobutylidenecyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h10H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHJAAXLLMNNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCC(CC2)C(=O)O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2894094.png)
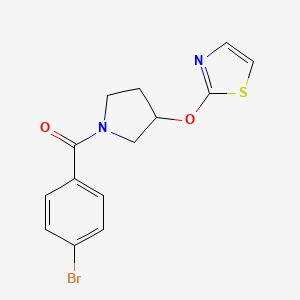
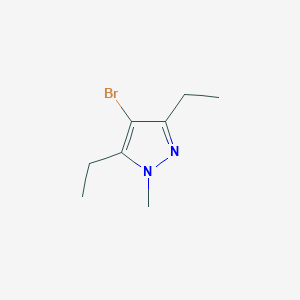
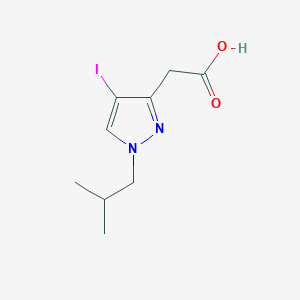
![2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B2894099.png)
![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2894100.png)
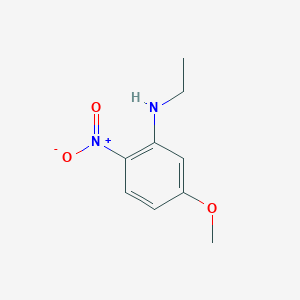
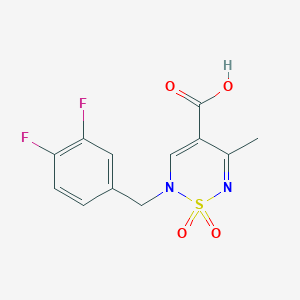

![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)
![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)

